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molecular formula C13H11ClFNO B8296664 2-Fluoro-4-(4-chlorophenylmethoxy)aniline

2-Fluoro-4-(4-chlorophenylmethoxy)aniline

Cat. No. B8296664
M. Wt: 251.68 g/mol
InChI Key: CTJDAOXEKAFQJK-UHFFFAOYSA-N
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Patent
US05399543

Procedure details

A stirred solution of 9.0 grams (0.032 mole) of 2-fluoro-4-(4-chlorophenylmethoxy)nitrobenzene and 10 mL of water in 150 mL of glacial acetic acid was maintained at 50° C. while 9.0 grams of iron powder was slowly added. Upon completion of addition, the reaction mixture was cooled to 25° C. where it was stirred for about one hour. After this time the reaction mixture was filtered ,and the filtrate was poured into water. The mixture was then extracted with ethyl acetate. The extract was dried with magnesium sulfate and filtered. The filtrate was concentrated under reduced pressure to a residue. The residue was subjected to column chromatography using silica gel. Elution was accomplished using methylene chloride. The product-containing fractions were combined and concentrated under reduced pressure, yielding 7.1 grams of 2-fluoro-4-(4-chlorophenylmethoxy)aniline, mp 73°-75° C. The NMR spectrum was consistent with the proposed structure.
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
9 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([O:8][CH2:9][C:10]2[CH:15]=[CH:14][C:13]([Cl:16])=[CH:12][CH:11]=2)[CH:5]=[CH:4][C:3]=1[N+:17]([O-])=O.O>C(O)(=O)C.[Fe]>[F:1][C:2]1[CH:7]=[C:6]([O:8][CH2:9][C:10]2[CH:15]=[CH:14][C:13]([Cl:16])=[CH:12][CH:11]=2)[CH:5]=[CH:4][C:3]=1[NH2:17]

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)OCC1=CC=C(C=C1)Cl)[N+](=O)[O-]
Name
Quantity
10 mL
Type
reactant
Smiles
O
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
9 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
was stirred for about one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was slowly added
ADDITION
Type
ADDITION
Details
Upon completion of addition
FILTRATION
Type
FILTRATION
Details
After this time the reaction mixture was filtered
ADDITION
Type
ADDITION
Details
the filtrate was poured into water
EXTRACTION
Type
EXTRACTION
Details
The mixture was then extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure to a residue
WASH
Type
WASH
Details
Elution
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=C(N)C=CC(=C1)OCC1=CC=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 7.1 g
YIELD: CALCULATEDPERCENTYIELD 88.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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